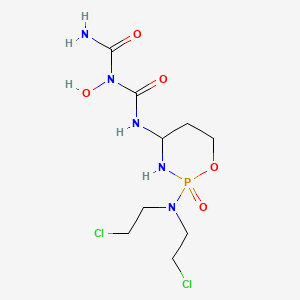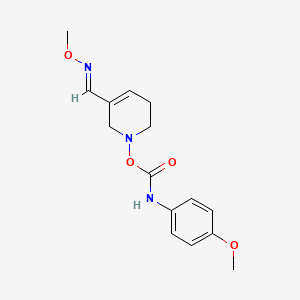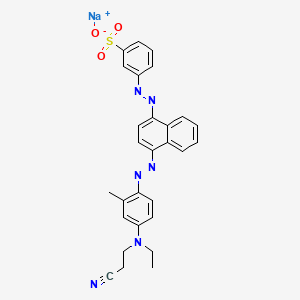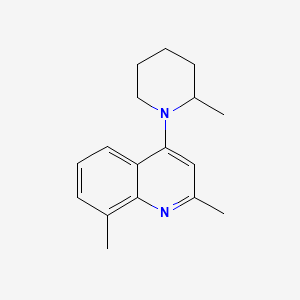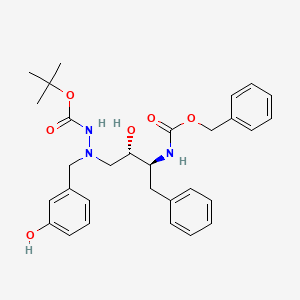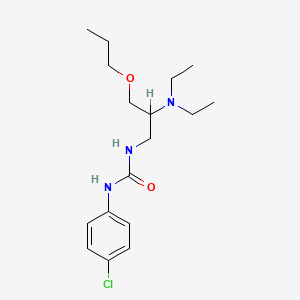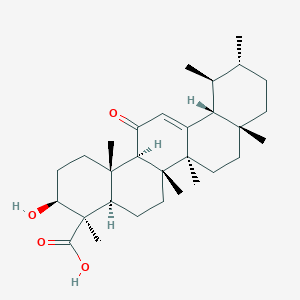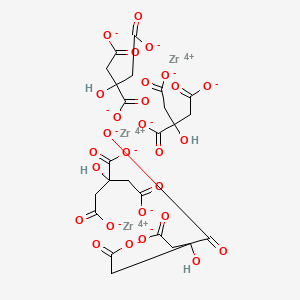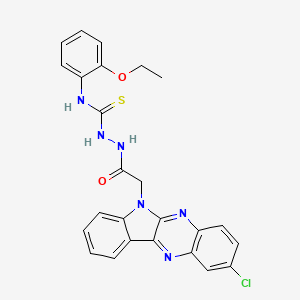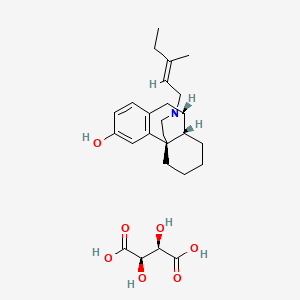
(-)-17-(3-Methyl-2-pentenyl)morphinan-3-ol tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(-)-17-(3-Methyl-2-pentenyl)morphinan-3-ol tartrate” is a complex organic compound that belongs to the morphinan class of chemicals. These compounds are often studied for their potential pharmacological properties, including analgesic and antitussive effects. The tartrate form indicates that the compound is a salt or ester of tartaric acid, which can enhance its solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “(-)-17-(3-Methyl-2-pentenyl)morphinan-3-ol tartrate” typically involves multiple steps, starting from simpler organic molecules. The process may include:
Alkylation: Introduction of the 3-methyl-2-pentenyl group.
Cyclization: Formation of the morphinan core structure.
Hydroxylation: Addition of the hydroxyl group at the 3-position.
Salt Formation: Reaction with tartaric acid to form the tartrate salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
“(-)-17-(3-Methyl-2-pentenyl)morphinan-3-ol tartrate” can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a ketone or aldehyde.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce a fully saturated morphinan compound.
Applications De Recherche Scientifique
Chemistry: As a model compound for studying reaction mechanisms and synthesis techniques.
Biology: Investigating its effects on cellular processes and receptor interactions.
Medicine: Exploring its potential as an analgesic, antitussive, or other therapeutic agent.
Industry: Use in the development of pharmaceuticals or as a chemical intermediate.
Mécanisme D'action
The mechanism of action for “(-)-17-(3-Methyl-2-pentenyl)morphinan-3-ol tartrate” would involve its interaction with specific molecular targets, such as opioid receptors. The compound may bind to these receptors, modulating their activity and leading to analgesic or other pharmacological effects. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morphine: A well-known analgesic with a similar morphinan structure.
Codeine: Another morphinan derivative used for its analgesic and antitussive properties.
Naloxone: An opioid antagonist with a related chemical structure.
Uniqueness
“(-)-17-(3-Methyl-2-pentenyl)morphinan-3-ol tartrate” may have unique properties due to the specific arrangement of its functional groups and the presence of the tartrate salt. These features could influence its solubility, stability, and pharmacological profile, distinguishing it from other morphinan compounds.
Propriétés
Numéro CAS |
63867-96-9 |
|---|---|
Formule moléculaire |
C26H37NO7 |
Poids moléculaire |
475.6 g/mol |
Nom IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-[(E)-3-methylpent-2-enyl]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C22H31NO.C4H6O6/c1-3-16(2)9-12-23-13-11-22-10-5-4-6-19(22)21(23)14-17-7-8-18(24)15-20(17)22;5-1(3(7)8)2(6)4(9)10/h7-9,15,19,21,24H,3-6,10-14H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/b16-9+;/t19-,21+,22+;1-,2-/m01/s1 |
Clé InChI |
HKQBXOVZKQILFC-RACBXGGBSA-N |
SMILES isomérique |
CC/C(=C/CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O)/C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CCC(=CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O)C.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine](/img/structure/B12717128.png)
